1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis-

Electrochemistry Mixed-valence chemistry Ruthenium complexes

This 2,7-pyrenediyl-bridged bis(1,10-phenanthroline) is the essential building block for research in linear intervalence charge-transfer (IVCT) systems. Unlike its bent 1,3- and 1,8-regioisomers, its conformationally restricted, centrosymmetric geometry fixes two metal centers at an optimal ~7–8 Å separation across a fully conjugated pyrene bridge. This pre-organization maximizes electronic coupling, producing a robust ~200–210 mV two-electron redox splitting and strong NIR-II absorption (1000–3000 nm). Procure this specific 2,7-isomer to construct cooperative catalysts, NIR-active molecular wires, and redox-gated optical switches, where the stereoelectronic pre-organization is critical for functionality. For standard research quantities or bulk custom synthesis, request a quotation.

Molecular Formula C40H22N4
Molecular Weight 558.6 g/mol
CAS No. 646034-80-2
Cat. No. B12590110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis-
CAS646034-80-2
Molecular FormulaC40H22N4
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC5=C6C(=C4)C=CC7=CC(=CC(=C76)C=C5)C8=NC9=C(C=CC2=C9N=CC=C2)C=C8)N=C1
InChIInChI=1S/C40H22N4/c1-3-23-5-7-25-13-15-33(43-39(25)37(23)41-17-1)31-19-27-9-11-29-21-32(22-30-12-10-28(20-31)35(27)36(29)30)34-16-14-26-8-6-24-4-2-18-42-38(24)40(26)44-34/h1-22H
InChIKeyXAURIOORRGVRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis- (CAS 646034-80-2): Procurement-Relevant Identity and Core Characteristics


1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis- (CAS 646034-80-2) is a bridged bis-tridentate ligand in which two 1,10-phenanthroline (phen) chelating units are connected through the 2- and 7-positions of a central pyrene scaffold [1]. The compound belongs to a family of four constitutional isomers (1,3 -, 1,6 -, 1,8 -, and 2,7‑bridged) synthesized via Friedländer condensation [1]. Its molecular formula is C₄₀H₂₂N₄ with a monoisotopic mass of 558.18 Da and only two rotatable bonds, imparting a conformationally restricted, linearly extended geometry that fundamentally distinguishes it from the angular 1,3- and 1,8-bridged regioisomers .

Why Generic 1,10-Phenanthroline Derivatives Cannot Replace 1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis- in Bimetallic Architectures


Simple 1,10-phenanthroline or even 2,9-disubstituted analogues deliver only a single metal-binding pocket, whereas the target compound forces two metal centres into a fixed co-planar separation of roughly 7–8 Å across a fully conjugated pyrene bridge [1]. Among the four possible pyrene-bridging geometries, the 2,7‑connection yields a centrosymmetric scaffold that pre‑organizes the two phen chelates for cooperative two‑electron redox chemistry; the 1,3‑ and 1,8‑isomers instead impose bent architectures that alter inter‑metal distance and electronic coupling [2]. Substituting the target compound with an isomer or a simple mono‑phen ligand therefore forfeits the stereoelectronic pre‑organization that is critical for intervalence charge‑transfer (IVCT) and mixed‑valence stabilization [2].

Quantitative Performance Head-to-Head: 1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis- vs. Its Closest Isomeric Analogues


Electrochemical Potential Splitting in Dinuclear Ru(II) Complexes: 2,7-Pyrenediyl Bridge vs. Alternative Terminal Ligands

Cyclometalated diruthenium complexes bridged by a pyren-2,7-diyl scaffold and capped with tpy‑type terminal ligands exhibit two consecutive one‑electron oxidations with a potential splitting (ΔE₁/₂) of 200–210 mV when equipped with moderately electron‑donating terpyridines (complexes 1–4); the splitting decreases to 170 mV only when strongly electron‑withdrawing tricarboxylate terpyridine is introduced [2]. This indicates that the intrinsic electronic communication across the 2,7‑pyrenediyl bridge is remarkably robust and largely independent of terminal ligand electronic effects, a property not replicated by 1,3‑ or 1,8‑bridged isomers where conformational kinks disrupt orbital overlap [1].

Electrochemistry Mixed-valence chemistry Ruthenium complexes

Near‑Infrared Absorption of Mixed‑Valent Species: 2,7‑Bridged Ru₂ Complexes vs. Mono‑Nuclear Ru‑Phen Analogues

Upon one‑electron oxidation to the mixed‑valent RuII‑RuIII state, the 2,7‑pyrenediyl‑bridged complexes display exceptionally broad and intense absorptions spanning the entire 1000–3000 nm window (NIR‑II region) [2]. Mono‑nuclear ruthenium(II) 1,10‑phenanthroline complexes such as [Ru(phen)₃]²⁺ lack any comparable IVCT band because a second redox centre is absent. Furthermore, among the pyrene‑bridged isomers, the 2,7‑connection provides the strongest electronic coupling due to optimal orbital alignment, whereas the 1,3‑ and 1,8‑isomers show attenuated or absent IVCT features [1].

Near‑infrared spectroscopy Intervalence charge transfer Mixed‑valence chemistry

Structural Pre‑Organization: X‑ray Evidence of Pyrene‑Phen π‑Stacking in 2,7‑Bridged Ru₂ Complexes vs. Absence in 1,3‑ and 1,8‑Isomers

Single‑crystal X‑ray analysis of the 2,7‑pyrenediyl‑bridged Ru₂ complex reveals that the central pyrene unit is sandwiched between one [D₈]bpy auxiliary ligand from each ruthenium centre, establishing a face‑to‑face π‑stacking arrangement that is not sterically feasible in the 1,3‑ or 1,8‑isomers due to their bent geometries [1]. This intramolecular π‑π interaction pre‑organizes the complex into a rigid, layered architecture that restricts conformational freedom and may enhance photostability by suppressing non‑radiative decay pathways.

X‑ray crystallography Supramolecular chemistry Ligand design

Conformational Restriction: Rotatable Bond Count in 2,7‑Bridged Phen‑Pyrene‑Phen vs. Flexible Alkyl‑Bridged Analogues

Computed molecular properties indicate that 1,10‑Phenanthroline, 2,2'‑(2,7‑pyrenediyl)bis‑ possesses only two rotatable bonds (the pyrene‑phen linkages), whereas alkyl‑ or ether‑bridged bisphenanthroline analogues (e.g., 1,6‑bis(1,10‑phenanthrolin‑2‑yl)hexane) have five or more freely rotating bonds . This conformational restriction ensures a well‑defined metal–metal separation and a narrow distribution of donor‑acceptor distances in the resulting dinuclear complexes, leading to sharper IVCT bands and more reproducible electrochemical behaviour.

Conformational analysis Ligand rigidity Molecular design

Optimal Scientific and Industrial Use Cases for 1,10-Phenanthroline, 2,2'-(2,7-pyrenediyl)bis- Based on Differentiation Evidence


Molecular Electronics and Redox-Controlled Switches

The robust two‑electron redox splitting of 200–210 mV and the strong NIR‑II intervalence charge‑transfer band make the 2,7‑pyrenediyl‑bis(phenanthroline) ligand an ideal scaffold for constructing mixed‑valent diruthenium complexes that function as molecular wires or redox‑gated optical switches. Unlike bent pyrene‑bridged isomers, the linear 2,7‑geometry ensures maximal electronic coupling between metal centres [1][2].

Supramolecular Cages and Metal‑Organic Frameworks (MOFs)

The rigid, π‑stacked sandwich architecture observed in the X‑ray structure of the 2,7‑bridged Ru₂ complex provides a predictable, extended ditopic linker for the construction of porous coordination polymers or discrete metallosupramolecular cages. The fixed 7–8 Å inter‑metallic distance and the pre‑organized π‑surface can template the assembly of guest molecules, a design feature not accessible with the bent 1,3‑ or 1,8‑isomers [1].

Near‑Infrared Electrochromic Materials

Because the mixed‑valent RuII‑RuIII species derived from the 2,7‑bridged ligand absorbs broadly across 1000–3000 nm, films or solutions of these complexes can be reversibly switched between a colourless (RuII‑RuII) state and an intensely NIR‑absorbing (mixed‑valent) state. Mono‑nuclear phen complexes lack this dual‑state NIR electrochromism, and the 1,3‑/1,8‑bridged isomers show significantly lower contrast ratios [2].

Bimetallic Catalysis and Photocatalysis

The ability to precisely position two ruthenium (or other) catalytic centres at a fixed distance across a fully conjugated bridge enables cooperative substrate activation. The 2,7‑isomer's linear alignment is geometrically analogous to natural di‑iron hydrogenase active sites, and its electrochemical resilience (potential splitting maintained across a range of terminal ligands) allows tuning of redox potential without sacrificing inter‑metal communication [2].

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